(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid (CAS: 1217677-36-5) is an enantiopure, unnatural alpha-amino acid derivative characterized by an (S)-configured chiral center, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a meta-methyl substituted phenyl ring. In industrial and advanced laboratory settings, this compound is primarily procured as a specialized chiral building block for solid-phase peptide synthesis (SPPS) and the construction of complex small-molecule active pharmaceutical ingredients (APIs). The specific triad of its structural features provides a highly predictable lipophilicity profile, precise steric bulk for hydrophobic pocket interactions, and seamless compatibility with orthogonal protection strategies, making it a critical precursor for high-value peptidomimetics and protein-protein interaction inhibitors [1].
Substituting (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid with more common analogs fundamentally compromises both synthetic efficiency and end-product efficacy. Replacing it with unsubstituted Boc-L-phenylglycine removes the meta-methyl group, significantly altering the side-chain lipophilicity and steric volume, which frequently results in a severe drop in target binding affinity for hydrophobic clefts. Attempting to use the racemic mixture (Boc-DL-m-tolylglycine) introduces an immediate process bottleneck, capping the theoretical yield of the desired stereoisomer at 50% and necessitating costly, time-consuming downstream chiral resolution. Furthermore, substituting the Boc-protected variant with an Fmoc-protected equivalent forces the use of base-mediated deprotection (e.g., piperidine), which is strictly incompatible with synthetic routes containing base-sensitive functional groups or specific resin linkers [1].
The presence of the meta-methyl group significantly alters the physicochemical profile of the amino acid side chain compared to standard phenylglycine. Chemoinformatic analysis demonstrates that the meta-methyl substitution increases the calculated partition coefficient (cLogP) by approximately 0.5 units. In structure-activity relationship (SAR) optimizations for protein-protein interaction inhibitors, incorporating the meta-tolyl moiety frequently improves IC50 values by 5- to 10-fold by more effectively filling deep hydrophobic pockets compared to the unsubstituted analog [1].
| Evidence Dimension | Side-chain lipophilicity (cLogP) and binding affinity |
| Target Compound Data | Enhanced lipophilicity (+0.5 cLogP) and optimized steric bulk |
| Comparator Or Baseline | Boc-L-phenylglycine (unsubstituted, lower lipophilicity) |
| Quantified Difference | 5- to 10-fold improvement in IC50 for specific hydrophobic targets |
| Conditions | SAR optimization in peptidomimetic drug design |
Procuring the meta-methyl variant is essential for achieving optimal membrane permeability and maximizing binding affinity in lipophilic drug targets.
Selection of the N-alpha protecting group dictates the entire downstream synthetic strategy. The Boc group on (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid is quantitatively removed under acidic conditions (e.g., 50% TFA in DCM), leaving base-labile functional groups and specific resin linkers intact. In direct contrast, utilizing Fmoc-(S)-m-tolylglycine requires deprotection with 20% piperidine, a strong base that can degrade base-sensitive moieties and cause unwanted side reactions such as aspartimide formation in susceptible sequences [1].
| Evidence Dimension | Deprotection conditions and functional group compatibility |
| Target Compound Data | Acidic deprotection (TFA), preserves base-labile groups |
| Comparator Or Baseline | Fmoc-(S)-m-tolylglycine (requires 20% piperidine) |
| Quantified Difference | Eliminates base-catalyzed degradation pathways completely |
| Conditions | Solid-phase peptide synthesis (SPPS) and solution-phase API coupling |
Buyers synthesizing complex, base-sensitive APIs must procure the Boc-protected building block to prevent yield-destroying side reactions during deprotection cycles.
Procuring the pre-resolved (S)-enantiomer is critical for process efficiency. Utilizing (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid guarantees >98% enantiomeric excess (ee) at the point of coupling, allowing for 100% theoretical conversion to the desired stereoisomer. If a buyer substitutes this with racemic Boc-DL-m-tolylglycine, the maximum theoretical yield of the active enantiomer is immediately capped at 50%. Furthermore, resolving the racemate downstream requires expensive chiral chromatography or diastereomeric salt crystallization, which significantly increases solvent consumption and process time [1].
| Evidence Dimension | Maximum theoretical yield and downstream processing |
| Target Compound Data | 100% theoretical yield of (S)-isomer, >98% ee |
| Comparator Or Baseline | Boc-DL-m-tolylglycine (racemate) |
| Quantified Difference | Doubles the effective yield and eliminates downstream chiral resolution steps |
| Conditions | API scale-up and multi-step synthesis |
Procuring the enantiopure starting material halves the required raw material volume and completely bypasses an expensive, yield-reducing purification bottleneck.
The positional isomerism of the methyl group plays a critical role in backbone pre-organization. The meta-methyl group in (S)-Boc-m-tolylglycine introduces asymmetric steric hindrance relative to the peptide backbone, which restricts the chi1 (χ1) dihedral angle rotation more effectively than a symmetrically extended para-methyl group. NMR and molecular dynamics studies on related constrained peptides show that meta-substitution can increase the population of the desired bioactive conformation (e.g., specific beta-turns) by >30% compared to para-substituted analogs, directly impacting receptor selectivity [1].
| Evidence Dimension | Aromatic ring rotation and bioactive conformation population |
| Target Compound Data | Asymmetric steric hindrance, high conformational locking |
| Comparator Or Baseline | Boc-L-p-tolylglycine (para-isomer, lower rotational barrier) |
| Quantified Difference | >30% increase in specific bioactive conformation population |
| Conditions | NMR conformational analysis of constrained peptidomimetics |
For drug targets requiring a highly specific backbone trajectory, the meta-isomer provides superior conformational pre-organization compared to the para-isomer, reducing entropic penalties upon binding.
Directly leveraging the enhanced lipophilicity and specific steric bulk of the meta-methylphenyl group, this compound is the optimal choice for synthesizing small-molecule inhibitors (such as MDM2-p53 antagonists) where the aryl side chain must precisely occupy a deep, hydrophobic receptor cleft [1].
Due to its acid-labile Boc protecting group, this compound is the required building block for synthesizing unnatural peptides on PAM or Merrifield resins, particularly when the target sequence contains base-sensitive moieties that preclude the use of Fmoc chemistry [2].
Capitalizing on the restricted chi1 (χ1) dihedral angle rotation caused by the meta-methyl group, this amino acid is procured to stabilize specific secondary structures (like alpha-helices or beta-turns) in peptidomimetics, reducing the entropic penalty upon target binding compared to unsubstituted or para-substituted analogs [3].